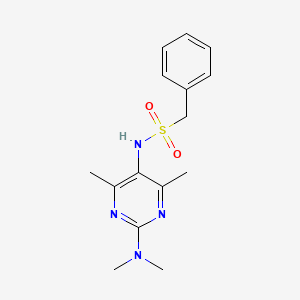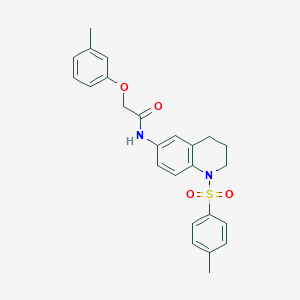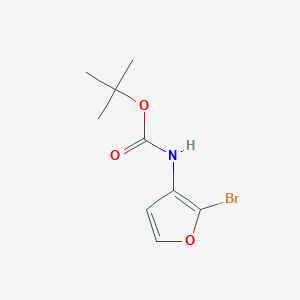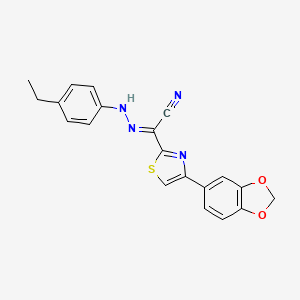
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylamine is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40% .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of dimethylamine with other reagents . For example, dimethylamine is produced commercially via the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis
The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . The exact structure of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on the specific arrangement of these and additional atoms in the molecule.Chemical Reactions Analysis
Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid . The specific reactions of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on its exact molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, dimethylamine is a colorless gas with a fishy, ammoniacal odor . It has a density of 649.6 kg/m^3 at 25 °C .Wissenschaftliche Forschungsanwendungen
Drug and Gene Delivery Systems
The compound has been utilized in the development of nanocarrier systems for co-delivery of drugs and genetic material . These systems aim to improve cancer therapy by overcoming the challenge of loading anticancer drugs and nucleic acids simultaneously due to their different physico-chemical properties. The use of amphiphilic block copolymers modified with side chains of the compound allows for the formation of micelles that can load both drugs and DNA, creating a synergistic effect in cancer treatment .
Antimicrobial Treatments
Research has shown that polymers incorporating the compound exhibit antibacterial properties . These amphiphilic copolymers can control biofilm adhesion, making them useful in antifouling applications. They have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition, which indicates strong antibacterial activity .
Cancer Theranostics
In the realm of cancer theranostics, which combines therapy and diagnostics, nanoemulsions containing the compound have been explored for their potential in targeted cancer treatment and imaging . These nanoemulsions can carry hydrophilic and hydrophobic therapeutic agents as well as site-specific antibodies or ligands for targeting specific types of cancer cells .
Gene Therapy
The compound is used in the synthesis of cationic copolymers that have shown promise in gene delivery properties . These copolymers can form complexes with circular DNA, which can be varied in size and charge to optimize gene delivery to eukaryotic cells, such as human embryonic kidney cells (HEK 293), for therapeutic purposes .
Cancer Treatment
Nanoparticles incorporating the compound have been developed for improved drug delivery in cancer treatment . These nanoparticles can be loaded with drugs like quercetin, an antioxidant and anticancer agent, and are used to form complexes with DNA for targeted therapy .
Antimicrobial Nanogels
Dispersion polymerization has been used to create nanogels with the compound for the inhibition of pathogenic bacteria . These nanogels have shown bactericidal activity against both Gram-positive and Gram-negative bacteria, acting as effective agents in combating microbial pathogens .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The utility of N,N-dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives has been studied . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-14(12(2)17-15(16-11)19(3)4)18-22(20,21)10-13-8-6-5-7-9-13/h5-9,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICRXPELFLPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2978144.png)
![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)
![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)
![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)
![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978158.png)
![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)
![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)
